

# An In-depth Technical Guide to Target Validation: ZW4864 and Zanidatamab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | ZW4864 free base |           |
| Cat. No.:            | B8216099         | Get Quote |

**base**." Initial research indicates a potential ambiguity in nomenclature between ZW4864, a small molecule inhibitor, and Zanidatamab (formerly ZW25), a bispecific antibody. Given the common prefix and the context of advanced drug development, it is highly probable that the intended subject of this inquiry is Zanidatamab, a well-documented HER2-targeted antibody.

This document will first provide a comprehensive guide to the target validation of Zanidatamab. Subsequently, a concise summary of the target validation for ZW4864, the  $\beta$ -catenin/BCL9 protein-protein interaction inhibitor, will be presented to ensure completeness.

# Part 1: Zanidatamab (ZW25) - A Bispecific Antibody Targeting HER2

Zanidatamab is an investigational humanized bispecific antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] It is engineered to simultaneously bind two distinct, non-overlapping epitopes on the HER2 receptor, a mechanism known as biparatopic binding.[1] This dual-targeting approach leads to a unique and potent anti-tumor activity, which has shown promise in various HER2-expressing solid tumors.[2][3]

### The Molecular Target: HER2/ERBB2

HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[4] Overexpression or amplification of the HER2 gene is a key driver in several cancers, including



subsets of breast, gastric, and biliary tract cancers. Upon dimerization, the HER2 receptor activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.

#### **Mechanism of Action of Zanidatamab**

Zanidatamab's biparatopic design confers a multi-faceted mechanism of action that distinguishes it from other HER2-targeted therapies like trastuzumab and pertuzumab. It binds to two distinct HER2 extracellular domains: the dimerization domain (ECD2, the binding site of pertuzumab) and the juxtamembrane domain (ECD4, the binding site of trastuzumab).

This dual binding leads to:

- Dual HER2 Signal Blockade: By engaging two separate domains, Zanidatamab effectively prevents HER2 dimerization and subsequent activation of downstream signaling pathways that promote tumor growth.
- Enhanced Receptor Clustering and Internalization: The cross-linking of HER2 receptors on
  the cell surface by Zanidatamab induces unique receptor clustering and rapid internalization,
  leading to the removal and degradation of HER2 from the cell surface. This downregulation
  of the target protein further diminishes its oncogenic signaling.
- Potent Immune-Mediated Cytotoxicity: Zanidatamab's Fc region can engage immune effector
  cells, leading to robust antibody-dependent cellular cytotoxicity (ADCC) and antibodydependent cellular phagocytosis (ADCP). Furthermore, it potently induces complementdependent cytotoxicity (CDC), a mechanism not strongly observed with trastuzumab or
  pertuzumab.





Click to download full resolution via product page

Mechanism of Action of Zanidatamab

## **Quantitative Data for Target Validation**

The efficacy and target engagement of Zanidatamab have been quantified in both preclinical and clinical studies.



| Parameter                                | Value / Result                                                           | Context                                                                                                    | Reference(s) |
|------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Preclinical Efficacy                     |                                                                          |                                                                                                            |              |
| Complement- Dependent Cytotoxicity (CDC) | Potent CDC mediated with human complement serum.                         | In HER2-<br>overexpressing tumor<br>cells; trastuzumab and<br>pertuzumab were<br>inactive.                 |              |
| Tumor Growth Inhibition                  | Superior to trastuzumab and the combination of trastuzumab + pertuzumab. | In HER2-<br>overexpressing gastric<br>cancer xenografts<br>(NCI-N87 and SK-BR-<br>3 models).               | <del>-</del> |
| Clinical Efficacy                        |                                                                          |                                                                                                            | <del>.</del> |
| Objective Response<br>Rate (ORR)         | 41.3% (95% CI: 30.4-<br>52.8)                                            | Phase 2b HERIZON-<br>BTC-01 trial in<br>previously treated<br>HER2-positive biliary<br>tract cancer (BTC). |              |
| Median Duration of<br>Response (DoR)     | 14.9 months (95% CI: 7.4, not reached)                                   | Updated follow-up<br>from HERIZON-BTC-<br>01 trial.                                                        | -            |
| Median Overall<br>Survival (OS)          | 15.5 months (95% CI: 10.4, 18.5)                                         | Updated follow-up<br>from HERIZON-BTC-<br>01 trial.                                                        | -            |
| Progression-Free<br>Survival (PFS)       | Statistically significant improvement vs. trastuzumab + chemotherapy.    | Phase 3 HERIZON-GEA-01 trial in first-line HER2-positive gastroesophageal adenocarcinoma (GEA).            |              |

## **Experimental Protocols for Target Validation**



Validating the target engagement and mechanism of action of Zanidatamab involves a suite of biophysical, in vitro, and in vivo assays.



Click to download full resolution via product page

Target Validation Workflow for Zanidatamab

- 1. Surface Plasmon Resonance (SPR):
- Objective: To quantify the binding kinetics (association and dissociation rates) of Zanidatamab to the HER2 extracellular domain.
- Methodology: Recombinant HER2 protein is immobilized on a sensor chip. Zanidatamab is
  flowed over the chip at various concentrations. The change in mass on the sensor surface is
  measured in real-time to determine the on-rate (ka), off-rate (kd), and dissociation constant
  (KD). Experiments can be designed to demonstrate trans-binding by varying the density of
  HER2 on the chip.
- 2. Cell-Based Binding and Internalization Assays:
- Objective: To confirm binding to cell-surface HER2 and visualize receptor clustering and internalization.
- Methodology:
  - Flow Cytometry: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are incubated with fluorescently labeled Zanidatamab. The intensity of fluorescence is measured to quantify binding.



- Confocal Microscopy: Cells are treated with fluorescently labeled Zanidatamab and imaged over time. This allows for the visualization of HER2 receptor clustering (capping) on the cell surface followed by internalization into intracellular vesicles.
- 3. Complement-Dependent Cytotoxicity (CDC) Assay:
- Objective: To measure the ability of Zanidatamab to induce complement-mediated cell lysis.
- Methodology: HER2-positive tumor cells are incubated with Zanidatamab in the presence of a source of active human complement (e.g., human serum). Cell death is quantified by measuring the release of an intracellular enzyme (like LDH) or using a viability dye (like propidium iodide).
- 4. In Vivo Xenograft Models:
- Objective: To evaluate the anti-tumor efficacy of Zanidatamab in a living organism.
- Methodology: Immunocompromised mice are implanted with HER2-overexpressing human tumor cells (e.g., gastric cancer GXA-3054 or NCI-N87). Once tumors are established, mice are treated with Zanidatamab, control antibodies (e.g., trastuzumab + pertuzumab), or a vehicle. Tumor volume is measured over time to assess the inhibition of tumor growth.

# Part 2: ZW4864 Free Base - A β-catenin/BCL9 Inhibitor

ZW4864 is an orally active, selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between  $\beta$ -catenin and B-Cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the Wnt/ $\beta$ -catenin signaling pathway, which is frequently hyperactivated in various cancers.

#### The Molecular Target: β-catenin/BCL9 Interaction

In the canonical Wnt signaling pathway, the accumulation of  $\beta$ -catenin in the nucleus and its subsequent binding to TCF/LEF transcription factors is a key event. This complex requires the co-activator BCL9 to initiate the transcription of oncogenic target genes like c-Myc and Cyclin D1. Disrupting the  $\beta$ -catenin/BCL9 interaction is a therapeutic strategy to selectively inhibit this



oncogenic transcription without affecting  $\beta$ -catenin's other essential cellular functions, such as cell adhesion.



Mechanism of Action of ZW4864

Click to download full resolution via product page

Mechanism of Action of ZW4864

### **Quantitative Data for Target Validation**

The potency and selectivity of ZW4864 have been characterized using various biochemical and cell-based assays.



| Parameter                            | Value                                                     | Context                                                               | Reference(s) |
|--------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------|--------------|
| Biochemical Assays                   |                                                           |                                                                       |              |
| Ki (β-catenin/BCL9<br>PPI)           | 0.76 μΜ                                                   | AlphaScreen competitive inhibition assay using full-length β-catenin. |              |
| IC50 (β-catenin/BCL9<br>PPI)         | 0.87 μΜ                                                   | AlphaScreen assay.                                                    |              |
| KD (Biotin-ZW4864:β-catenin)         | 0.77 ± 0.063 μM                                           | AlphaScreen saturation binding assay.                                 | -            |
| Selectivity vs. β-catenin/E-cadherin | 229-fold                                                  | AlphaScreen selectivity assay.                                        |              |
| Cell-Based Assays                    |                                                           |                                                                       |              |
| IC50 (TOPFlash<br>Luciferase Assay)  | 11 μM (HEK293), 7.0<br>μM (SW480), 6.3 μM<br>(MDA-MB-468) | Measures inhibition of β-catenin-dependent transcription.             |              |
| IC50 (Cell Growth Inhibition)        | 9.6–76 μΜ                                                 | In Wnt-dependent cancer cells.                                        | -            |
| Pharmacokinetics                     |                                                           |                                                                       |              |
| Oral Bioavailability (F)             | 83%                                                       | In C57BL/6 mice.                                                      |              |

## **Experimental Protocols for Target Validation**

- 1. AlphaScreen (Amplified Luminescent Proximity Homestead Assay):
- Objective: To measure the disruption of the  $\beta$ -catenin/BCL9 interaction in a high-throughput format.
- Methodology: Biotinylated BCL9 peptide and GST-tagged β-catenin protein are used.
   Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST-coated



Acceptor beads bind the protein. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, producing a light signal. ZW4864 competes with the BCL9 peptide for binding to β-catenin, separating the beads and causing a dose-dependent decrease in the signal.

- 2. Co-Immunoprecipitation (Co-IP):
- Objective: To confirm the disruption of the β-catenin/BCL9 interaction in a cellular context.
- Methodology: Lysates from cancer cells with active Wnt signaling (e.g., HCT116) are incubated with ZW4864. An antibody against β-catenin is used to pull down β-catenin and its binding partners. The pulled-down proteins are then analyzed by Western blot using an antibody for BCL9. A dose-dependent decrease in the amount of co-precipitated BCL9 indicates that ZW4864 disrupts the interaction.
- 3. TOPFlash/FOPFlash Luciferase Reporter Assay:
- Objective: To quantify the inhibition of β-catenin-mediated gene transcription.
- Methodology: Cells (e.g., SW480) are co-transfected with a TOPFlash plasmid (containing multiple TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A FOPFlash plasmid with mutated binding sites is used as a negative control. Treatment with ZW4864 is expected to decrease luciferase activity in a dose-dependent manner, indicating suppression of β-catenin signaling.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zanidatamab Granted Priority Review for HER2-Positive Metastatic Biliary Tract Cancer |
   Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 2. Zanidatamab: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]



- 3. Exploring Zanidatamab's efficacy across HER2-positive Malignancies: a narrative review -PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Target Validation: ZW4864 and Zanidatamab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8216099#zw4864-free-base-target-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com